![molecular formula C16H15NO2 B5779938 N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide, also known as HPPH or 3-(1'-hydroxyethyl)-3-(1'-phenylpropyl) acrylamide, is a chemical compound that has been extensively studied for its potential application in scientific research. HPPH belongs to the class of acrylamide derivatives and is known for its ability to bind to proteins, particularly those involved in cellular signaling pathways.
Mécanisme D'action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the binding of the compound to specific amino acid residues on the surface of target proteins. This binding can lead to a variety of effects, including changes in protein conformation, alterations in protein-protein interactions, and modulation of enzymatic activity. The precise mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is still being studied, but it is thought to involve both covalent and non-covalent interactions with target proteins.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can inhibit the activity of a variety of kinases, including protein kinase C and mitogen-activated protein kinase. In vivo studies have shown that N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide can modulate the activity of G protein-coupled receptors and affect cellular signaling pathways involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its ability to bind to a variety of proteins involved in cellular signaling pathways. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is its potential toxicity. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a reactive compound and can form adducts with cellular proteins, potentially leading to cellular damage. Careful dosing and handling is required to minimize the potential for toxicity.
Orientations Futures
There are a number of future directions for research on N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide derivatives with improved selectivity and reduced toxicity. Another area of interest is the application of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in the study of protein-protein interactions involved in disease pathways, such as cancer and neurodegenerative disorders. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide in combination with other compounds, such as small molecule inhibitors, may lead to new insights into cellular signaling pathways and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide involves the reaction of 2-(hydroxymethyl)phenylacetic acid with phenylacryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential application in scientific research. One of the most promising applications of N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide is in the field of protein-protein interactions. N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide has been shown to bind to a variety of proteins involved in cellular signaling pathways, including kinases, phosphatases, and G protein-coupled receptors. This makes N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide a valuable tool for studying the function and regulation of these proteins.
Propriétés
IUPAC Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRFILFPWHCPA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

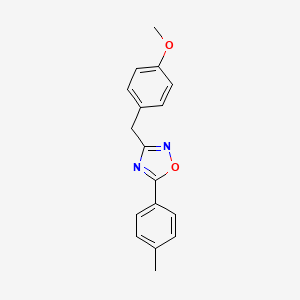
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
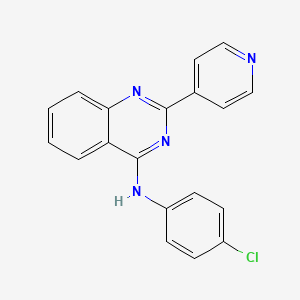
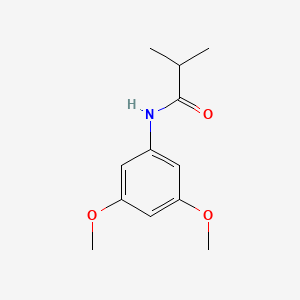
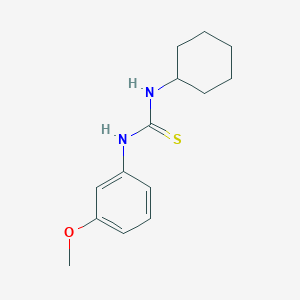


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
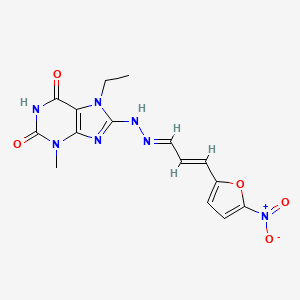

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)